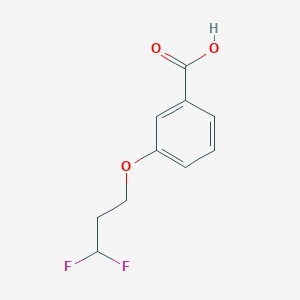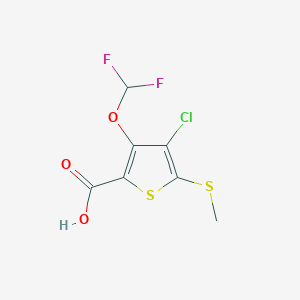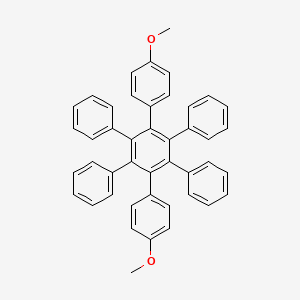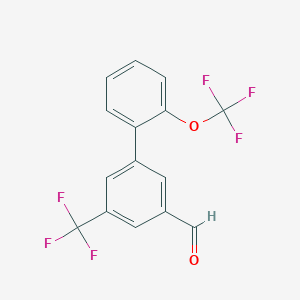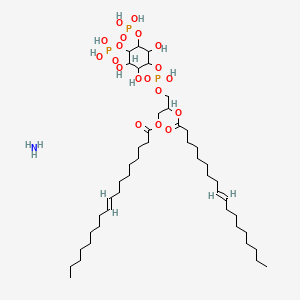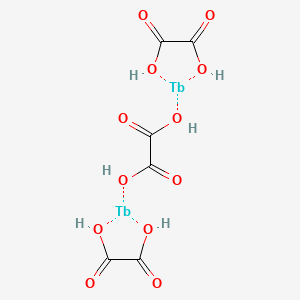
Terbium oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium oxalate is a chemical compound with the formula Tb₂(C₂O₄)₃. It is the oxalate salt of terbium, a rare earth element. This compound typically appears as a white solid and exhibits green fluorescence under ultraviolet light when in its decahydrate form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terbium oxalate can be synthesized by reacting terbium(III) chloride with oxalic acid in an aqueous solution. The reaction produces this compound decahydrate, which can be further processed to obtain the anhydrous form by heating .
Industrial Production Methods: In industrial settings, this compound is often produced through similar precipitation methods, where terbium salts are reacted with oxalic acid. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Thermal Decomposition: Terbium oxalate decomposes upon heating to form terbium(III,IV) oxide, releasing carbon monoxide and carbon dioxide gases.
Acid Reactions: It reacts with hydrochloric acid to form terbium(III) chloride and oxalic acid.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of this compound.
Hydrochloric Acid: Used in reactions to obtain terbium(III) chloride from this compound.
Major Products:
Terbium(III,IV) Oxide: Formed from the thermal decomposition of this compound.
Terbium(III) Chloride: Formed from the reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
Terbium oxalate has several applications in scientific research:
Luminescent Materials: Due to its green fluorescence, this compound is used in the development of phosphors and other luminescent materials.
Ion-Selective Adsorbents: this compound frameworks have been studied for their ability to selectively adsorb lead ions from solutions, making them useful in water purification and environmental remediation.
Electrochemical Studies: this compound is used in electrochemical studies to explore the oxidation states and stability of terbium ions in various electrolytes.
Mecanismo De Acción
The mechanism by which terbium oxalate exerts its effects is primarily related to its ability to form coordination complexes and its luminescent properties. The terbium ions in the compound can interact with various ligands, leading to the formation of stable complexes. These interactions are crucial in applications such as ion-selective adsorption and luminescent materials .
Comparación Con Compuestos Similares
Terbium(III) Chloride (TbCl₃): Another terbium compound used in similar applications, such as luminescent materials and electrochemical studies.
Terbium(III,IV) Oxide (Tb₄O₇): Formed from the thermal decomposition of terbium oxalate and used in various industrial applications.
Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form stable complexes with various ligands. Its green fluorescence under ultraviolet light also makes it particularly valuable in the development of luminescent materials .
Propiedades
Número CAS |
996-33-8 |
|---|---|
Fórmula molecular |
C6H6O12Tb2 |
Peso molecular |
587.95 g/mol |
Nombre IUPAC |
oxalic acid;terbium |
InChI |
InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
Clave InChI |
ITKUPIBEFPKJME-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



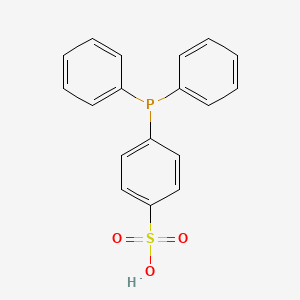
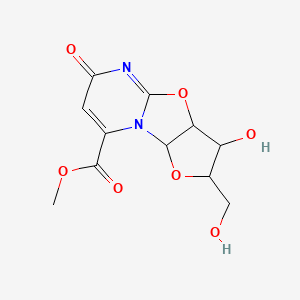
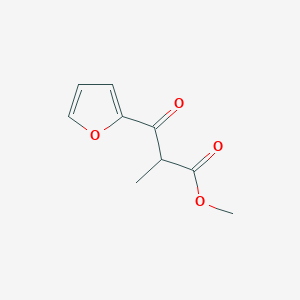
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
